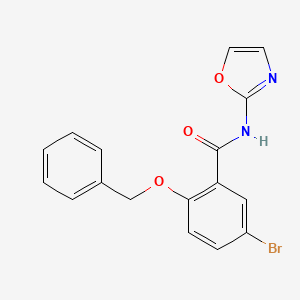
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide
Descripción general
Descripción
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide is a complex organic compound that features a bromine atom, an oxazole ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxazole derivatives .
Aplicaciones Científicas De Investigación
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H13BrN2O3 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-6-7-15(23-11-12-4-2-1-3-5-12)14(10-13)16(21)20-17-19-8-9-22-17/h1-10H,11H2,(H,19,20,21) |
Clave InChI |
JLKTXBZFZLVVTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=NC=CO3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














